2-Carboxyindole-3-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

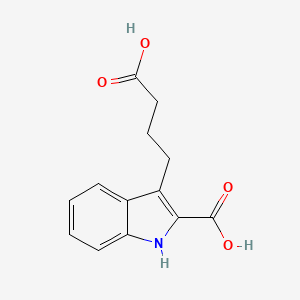

2-Carboxyindole-3-butyric acid is a chemical compound with the molecular formula C13H13NO4 It is a derivative of indole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Carboxyindol-3-buttersäure kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Verwendung von Isatinen und Dimethylsulfoxid (DMSO) über einen Ein-Kohlenstoff-Translokationsprozess. Diese Methode umfasst die in-situ-Erzeugung von α,β-ungesättigtem Methylvinylsulfoxid, gefolgt von Amidbindungsspaltung und Ringschluss . Eine andere Methode beinhaltet die Verwendung von hohlen mesoporösen Siliciumdioxid-Nanopartikeln als Nanocarrier für die Beladung von Indol-3-buttersäure, die dann in 2-Carboxyindol-3-buttersäure umgewandelt werden kann .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 2-Carboxyindol-3-buttersäure sind in der Literatur nicht gut dokumentiert. Die Verwendung fortschrittlicher Nanotechnologie und optimierter Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung potenziell verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Carboxyindol-3-buttersäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass sie an Suzuki-Miyaura-Kupplungsreaktionen beteiligt ist, die weit verbreitet für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet werden . Darüber hinaus kann sie Oxidationsreaktionen wie die Fenton-Reaktion eingehen, bei der reaktive Sauerstoffspezies erzeugt werden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen von 2-Carboxyindol-3-buttersäure verwendet werden, umfassen Borreagenzien für die Suzuki-Miyaura-Kupplung und Eisen (Fe2+) für Oxidationsreaktionen. Die Bedingungen für diese Reaktionen variieren, wobei die Suzuki-Miyaura-Kupplung typischerweise milde und funktionsgruppenverträgliche Bedingungen erfordert .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Suzuki-Miyaura-Kupplung verschiedene substituierte Indolderivate erzeugen, während Oxidationsreaktionen zur Bildung oxidierter Produkte führen können.

Wissenschaftliche Forschungsanwendungen

2-Carboxyindol-3-buttersäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: In der Chemie wird es als Vorläufer für die Synthese verschiedener Indolderivate verwendet, die erhebliche biologische und pharmakologische Aktivitäten aufweisen .

Biologie: In der Biologie wird es auf seine Rolle bei der Pflanzenhormonregulation untersucht, insbesondere als Auxinvorläufer, der in Pflanzen zu Indol-3-essigsäure umgewandelt wird .

Medizin: In der Medizin werden Indolderivate, einschließlich 2-Carboxyindol-3-buttersäure, auf ihre potenziellen therapeutischen Anwendungen untersucht, wie z. B. antivirale, entzündungshemmende und krebshemmende Aktivitäten .

Industrie: Im Industriesektor wird es bei der Herstellung von Pflanzenwachstumsregulatoren und anderen Agrochemikalien verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von 2-Carboxyindol-3-buttersäure beinhaltet seine Umwandlung in Indol-3-essigsäure durch einen peroxisomalen β-Oxidationsvorgang. Diese Umwandlung ist entscheidend für die Aufrechterhaltung der Auxin-Homöostase in Pflanzen, die für verschiedene Entwicklungsprozesse unerlässlich ist . Die Verbindung interagiert mit spezifischen Transportern und Enzymen, die am Auxin-Stoffwechsel und -Transport beteiligt sind, und beeinflusst so das Pflanzenwachstum und die Pflanzenentwicklung .

Ähnliche Verbindungen:

- Indol-3-essigsäure

- Indol-3-buttersäure

- Indol-3-carbonsäure

- Indol-3-formaldehyd

Vergleich: 2-Carboxyindol-3-buttersäure ist aufgrund ihrer spezifischen Struktur und des Vorhandenseins sowohl von Carboxy- als auch von Buttersäuregruppen einzigartig. Diese strukturelle Einzigartigkeit ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen und biologischen Prozessen teilzunehmen, die sich von anderen Indolderivaten unterscheiden. So ist Indol-3-essigsäure ein bekanntes Pflanzenhormon, während 2-Carboxyindol-3-buttersäure als Vorläufer dient, der zu Indol-3-essigsäure umgewandelt werden kann und somit eine entscheidende Rolle bei der Auxin-Homöostase spielt .

Wirkmechanismus

The mechanism of action of 2-Carboxyindole-3-butyric acid involves its conversion to indole-3-acetic acid through a peroxisomal β-oxidation process. This conversion is crucial for maintaining auxin homeostasis in plants, which is essential for various developmental processes . The compound interacts with specific transporters and enzymes involved in auxin metabolism and transport, thereby influencing plant growth and development .

Vergleich Mit ähnlichen Verbindungen

- Indole-3-acetic acid

- Indole-3-butyric acid

- Indole-3-carboxylic acid

- Indole-3-formaldehyde

Comparison: 2-Carboxyindole-3-butyric acid is unique due to its specific structure and the presence of both carboxy and butyric acid groups. This structural uniqueness allows it to participate in a variety of chemical reactions and biological processes that are distinct from other indole derivatives. For example, while indole-3-acetic acid is a well-known plant hormone, this compound serves as a precursor that can be converted to indole-3-acetic acid, thereby playing a crucial role in auxin homeostasis .

Biologische Aktivität

2-Carboxyindole-3-butyric acid (CIBA) is a compound of significant interest due to its various biological activities, particularly in the fields of plant growth regulation and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of CIBA, including its mechanisms of action, effects on cellular processes, and implications for agricultural and medical use.

Chemical Structure and Properties

CIBA is a derivative of indole-3-butyric acid (IBA), which is known for its role as a plant growth regulator. The chemical structure of CIBA can be represented as follows:

This compound features a carboxyl group attached to the indole structure, which may enhance its solubility and interaction with biological systems compared to its parent compound IBA.

CIBA exhibits several mechanisms through which it influences biological activity:

- Root Development : Similar to IBA, CIBA promotes adventitious root formation in various plant species. It has been shown to modulate peroxidase activity, leading to reduced lignin content and enhanced rooting efficiency .

- Enzyme Inhibition : CIBA has been studied for its inhibitory effects on specific enzymes, including peroxidases. This inhibition can lead to alterations in metabolic pathways associated with root development and stress responses .

Biological Activity in Plants

The primary biological activity of CIBA is observed in plant systems:

- Rooting Induction : Research indicates that CIBA effectively stimulates rooting in cuttings of various plant species. For instance, studies have demonstrated that application of CIBA results in a significant increase in root numbers and lengths compared to untreated controls .

- Stress Response Modulation : CIBA may play a role in mitigating stress responses in plants. By modulating enzyme activities associated with oxidative stress, CIBA can enhance plant resilience under adverse conditions .

Case Studies

Several studies have explored the effects of CIBA on plant growth and development:

- Study on Cinnamomum kanehirae : In this study, cuttings treated with CIBA exhibited a marked increase in rooting compared to controls. The reduction in peroxidase activity correlated with enhanced root primordia formation, suggesting that CIBA's mechanism involves the regulation of lignin biosynthesis pathways .

- Induction of Lateral Roots : Another investigation focused on the lateral root formation induced by CIBA. The results indicated that CIBA treatment led to an increase in lateral roots through modulation of gene expression related to auxin signaling pathways .

Comparative Analysis with Other Auxins

To better understand the efficacy of CIBA, a comparative analysis with other auxins such as IBA and indole-3-acetic acid (IAA) was conducted. The following table summarizes key differences in their biological activities:

| Compound | Rooting Efficacy | Enzyme Inhibition | Stress Response |

|---|---|---|---|

| This compound | High | Moderate | Enhanced |

| Indole-3-butyric Acid | Very High | High | Moderate |

| Indole-3-acetic Acid | Moderate | Low | Low |

Eigenschaften

CAS-Nummer |

31529-29-0 |

|---|---|

Molekularformel |

C13H13NO4 |

Molekulargewicht |

247.25 g/mol |

IUPAC-Name |

3-(3-carboxypropyl)-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C13H13NO4/c15-11(16)7-3-5-9-8-4-1-2-6-10(8)14-12(9)13(17)18/h1-2,4,6,14H,3,5,7H2,(H,15,16)(H,17,18) |

InChI-Schlüssel |

IAFOXRHFSQERNU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.